Trestatin A

描述

属性

CAS 编号 |

71884-70-3 |

|---|---|

分子式 |

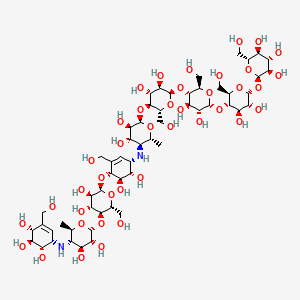

C56H94N2O40 |

分子量 |

1435.3 g/mol |

IUPAC 名称 |

(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-[[(1S,4R,5R,6S)-4-[(2S,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]-3,4-dihydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C56H94N2O40/c1-12-23(57-16-3-14(5-59)25(66)31(72)26(16)67)29(70)38(79)50(86-12)94-46-19(8-62)89-52(41(82)34(46)75)93-45-15(6-60)4-17(27(68)33(45)74)58-24-13(2)87-51(39(80)30(24)71)95-47-20(9-63)90-53(42(83)35(47)76)96-48-21(10-64)91-54(43(84)36(48)77)97-49-22(11-65)92-56(44(85)37(49)78)98-55-40(81)32(73)28(69)18(7-61)88-55/h3-4,12-13,16-85H,5-11H2,1-2H3/t12-,13-,16+,17+,18-,19-,20-,21-,22-,23-,24-,25-,26+,27+,28-,29+,30+,31+,32+,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-/m1/s1 |

InChI 键 |

PYVAAPGPTLLDGV-AGKSRYJLSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(C(C=C3CO)NC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(C(C(C(O8)CO)O)O)O)CO)CO)CO)C)O)O)CO)O)O)NC9C=C(C(C(C9O)O)O)CO |

手性 SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@H]3[C@@H]([C@H]([C@H](C=C3CO)N[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)CO)CO)CO)C)O)O)CO)O)O)N[C@H]9C=C([C@H]([C@@H]([C@H]9O)O)O)CO |

规范 SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(C(C=C3CO)NC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(C(C(C(O8)CO)O)O)O)CO)CO)CO)C)O)O)CO)O)O)NC9C=C(C(C(C9O)O)O)CO |

同义词 |

trestatin trestatin A trestatin B trestatin C |

产品来源 |

United States |

Discovery, Isolation, and Initial Characterization of Trestatin a

Microbial Origin and Producing Organism

Isolation from Streptomyces dimorphogenes

The trestatin complex, which includes Trestatin A, B, and C, was first isolated from the culture filtrate of a novel actinomycete species, Streptomyces dimorphogenes NR-320-OM7HB. nih.govuniversidadeuropea.comsemanticscholar.org This microbial source is a key producer of these complex oligosaccharides. scispace.com The discovery of trestatins from this organism highlighted a new class of alpha-amylase inhibitors characterized by a unique trehalose (B1683222) moiety. nih.govmdpi.com Further research has confirmed Streptomyces dimorphogenes as the primary source for these compounds. researchgate.netnih.govnih.gov The producing strain, also identified by the accession number ATCC 31484, is recognized for its ability to synthesize these potent enzyme inhibitors. patsnap.comnih.govresearchgate.net

Strain Taxonomy and Cultivation for Compound Production

The producing organism, strain NR-320-OM7HB, and its morphovar NR-320-OM7HBS, were taxonomically studied and identified as a new species, leading to the proposal of the name Streptomyces dimorphogenes sp. nov. Watanabe and Maruyama. jst.go.jp The type strain for this species is NR-320-OM7HB (ATCC 31484). jst.go.jp

For the production of this compound, specific cultivation conditions are necessary. The organism is grown in a suitable fermentation medium, and the trestatin complex is then harvested from the culture filtrate. nih.govscispace.com Studies have shown that the production of this compound can be optimized through controlled fermentation processes. jst.go.jp The growth of S. dimorphogenes in the presence of starch as a primary carbon source is crucial for the synthesis of these inhibitory compounds. nih.gov

Methodologies for Isolation and Purification

Chromatographic Techniques for Separation (e.g., Adsorption, Ion-Exchange Chromatography)

The isolation and purification of the individual components of the trestatin complex from the culture filtrate of Streptomyces dimorphogenes is a multi-step process. nih.govvulcanchem.com Initial separation is typically achieved through adsorption chromatography, which separates compounds based on their affinity for a solid stationary phase. nih.gov

Following initial separation, ion-exchange chromatography is employed to purify the individual trestatin components, including this compound. nih.gov This technique separates molecules based on their net charge, which is particularly effective for the basic oligosaccharide nature of trestatins. nih.gov These chromatographic methods are essential for obtaining pure this compound for structural elucidation and biological activity studies. nih.gov

Preliminary Identification of Biological Activity

Recognition as a Potent Alpha-Amylase Inhibitor

The trestatin complex was initially identified due to its potent inhibitory activity against various alpha-amylases. nih.govnih.gov this compound, along with its homologues B and C, were found to be powerful inhibitors of this enzyme, which plays a key role in the digestion of starch. nih.govnih.gov The inhibitory action of trestatin is attributed to the formation of a stable complex with the alpha-amylase enzyme. scispace.com

The inhibitory constants (Ki) for the trestatins against porcine pancreatic α-amylase demonstrate their high affinity for the enzyme. This potent and specific inhibition of alpha-amylase established the trestatin complex, and specifically this compound, as compounds of significant interest for further investigation. nih.govmdpi.com

| Property | Description | Source |

| Producing Organism | Streptomyces dimorphogenes | nih.govuniversidadeuropea.comsemanticscholar.org |

| Strain Designation | NR-320-OM7HB (ATCC 31484) | patsnap.comnih.govresearchgate.netjst.go.jp |

| Compound Class | Basic Oligosaccharide | nih.gov |

| Key Structural Feature | Trehalose Moiety | nih.govmdpi.com |

| Biological Activity | Alpha-Amylase Inhibitor | nih.govmdpi.comnih.gov |

Identification of this compound, B, and C Components and their Relative Activities

The Trestatin complex, isolated from the culture filtrate of Streptomyces dimorphogenes nov. sp. NR-320-OM7HB, is a mixture of complex oligosaccharides that demonstrates potent inhibitory activity against various α-amylases. researchgate.netnih.gov Through purification processes involving adsorption and ion-exchange chromatography, three principal components of this complex have been identified: this compound, Trestatin B, and Trestatin C. nih.gov

Spectral and chemical analyses have revealed that the trestatins are novel basic oligosaccharide homologues. nih.gov A defining characteristic of these molecules is the presence of a trehalose moiety at the non-reducing end of the oligosaccharide chain. nih.gov The chemical structures of these three main components have been determined, confirming their distinct nature within the trestatin complex. nih.gov

The components of the trestatin complex are notable for their strong α-amylase inhibitory activity. google.com Among the three, this compound is considered the major and most active component. jst.go.jp The entire trestatin complex, including components A, B, and C, exhibits pronounced inhibitory effects on α-amylase, with IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity) reported to be in the nanomolar range, from 8.1 to 610 nM. mdpi.com This potent inhibition is achieved through the rapid formation of a stable enzyme-inhibitor complex. scispace.com

Below is a summary of the identified Trestatin components:

| Component | Chemical Formula |

| This compound | C₅₆H₉₄N₂O₄₀ |

| Trestatin B | C₃₇H₆₃NO₂₈ |

| Trestatin C | C₇₅H₁₂₅N₃O₅₂ |

| Data sourced from Yokose et al., 1983. nih.gov |

Structural Elucidation of Trestatin a

Advanced Spectroscopic Techniques for Structural Determination

Spectroscopic methods are fundamental to the structural elucidation of complex natural products like Trestatin A. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool in deciphering the structure of this compound. nih.govnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments have been employed to map out the proton (¹H) and carbon (¹³C) skeletons of the molecule.

Techniques such as 1D Total Correlation Spectroscopy (TOCSY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) have been particularly valuable. nih.govmolaid.com 1D TOCSY experiments help in identifying coupled spin systems, thereby revealing the connectivity of protons within individual sugar residues. manchester.ac.uknorthwestern.edu ROESY, on the other hand, provides information about the spatial proximity of protons, which is crucial for determining the sequence of the oligosaccharide chain and the stereochemistry of the glycosidic linkages. nih.govmolaid.com The comprehensive analysis of the ¹H NMR spectra of this compound and its substructures has been accomplished using these advanced NMR techniques. nih.gov

Mass spectrometry (MS) is another powerful analytical technique that has been instrumental in the structural elucidation of this compound. nih.gov MS provides a highly accurate determination of the molecular weight of the compound and its fragments, offering vital clues about its elemental composition. britannica.com The molecular formula of this compound has been established as C₅₆H₉₄N₂O₄₀. nih.gov

Infrared (IR) spectrophotometry has been used to identify the functional groups present in the this compound molecule. nih.gov IR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different types of chemical bonds. conductscience.comlibretexts.org The IR spectrum of this compound provides characteristic absorption bands that confirm the presence of hydroxyl (-OH) groups and other functionalities typical of an oligosaccharide structure.

Chemical Derivatization and Degradation Studies for Structural Insights

In conjunction with spectroscopic methods, chemical derivatization and degradation have been employed to further confirm the structure of this compound. Chemical derivatization involves modifying the molecule by reacting it with a known reagent to introduce a specific functional group. spectroscopyonline.comlibretexts.org This can enhance its volatility for gas chromatography or improve its ionization efficiency for mass spectrometry.

Alkaline degradation, or the "peeling" reaction, is a chemical degradation technique that sequentially cleaves glycosidic bonds from the reducing end of an oligosaccharide. ucdavis.edu This method, coupled with mass spectrometry, can be used to determine the sequence and linkage of the sugar units. ucdavis.edu

Determination of Glycosidic Linkages and Oligosaccharide Sequence

The precise arrangement of the monosaccharide units and the nature of the glycosidic bonds connecting them are critical features of this compound's structure. The oligosaccharide sequence and the α-configuration of the glycosidic linkages have been determined through a combination of advanced NMR techniques and chemical studies. nih.govnumberanalytics.com The analysis of ROESY data, in particular, allows for the establishment of through-space connectivities between protons on adjacent sugar residues, thereby defining the sequence and linkage stereochemistry. nih.gov

Identification of Key Structural Moieties

The structural elucidation of this compound has revealed several key features. It is characterized by the presence of a trehalose (B1683222) moiety at the non-reducing end of the molecule. nih.gov Trehalose is a disaccharide composed of two α-glucose units linked by an α,α-1,1-glycosidic bond. nih.gov

Biosynthesis of Trestatin a

Delineation of the Biosynthetic Pathway

The journey to understanding Trestatin A biosynthesis begins with the identification and characterization of the genetic blueprint that orchestrates its assembly. This involves pinpointing the specific gene cluster responsible for its production and elucidating the roles of the individual enzymes and the intermediate molecules they produce.

Identification of the Trestatin-Producing Gene Cluster

The biosynthesis of this compound is orchestrated by a dedicated set of genes, known as a biosynthetic gene cluster (BGC), within the genome of the producing organism, Streptomyces dimorphogenes. Through genomic sequencing and bioinformatic analysis, a putative trestatin BGC has been identified in this bacterium. Further research has also led to the correct identification of a trestatin B biosynthetic gene cluster from a different species, Streptomyces ansochromogenes subsp. pallens NRRL B-12018. Analysis of this related cluster has provided initial clues into the key building blocks of trestatins, revealing the presence of genes responsible for the synthesis of valienone and 4-amino-4,6-dideoxy-D-glucose, which are presumed to be crucial components of the Trestatin core structure.

Characterization of Biosynthetic Enzymes and Intermediates

While the complete enzymatic cascade for this compound biosynthesis is still under active investigation, analysis of the identified gene clusters allows for predictions about the types of enzymes involved and the sequence of reactions. The pathway is expected to involve a series of intricate steps, including the formation of the characteristic carbasugar ring, glycosylation events to attach sugar moieties, and modifications to introduce amino groups.

The characterization of these enzymes often involves heterologous expression, where the genes are transferred into a more genetically tractable host organism for functional studies. This allows researchers to isolate individual enzymes and study their specific catalytic activities and substrate specificities in vitro. Through such studies, the precise roles of enzymes like cyclases, glycosyltransferases, aminotransferases, and dehydrogenases in the this compound assembly line can be determined. The identification and structural elucidation of the various biosynthetic intermediates that accumulate in the absence of specific enzymes are also crucial for piecing together the step-by-step construction of the final molecule.

Genetic Engineering Approaches to Modulate Biosynthesis

The identification of the trestatin biosynthetic gene cluster opens up exciting possibilities for manipulating the production of this compound through genetic engineering. Techniques such as gene knockout, overexpression, and promoter engineering can be employed to alter the biosynthetic pathway. For instance, deleting genes responsible for competing metabolic pathways could redirect precursor molecules towards this compound synthesis, thereby increasing yields. Conversely, overexpressing key biosynthetic genes or regulatory genes that control the entire cluster could also enhance production.

Furthermore, genetic manipulation can be used to generate novel this compound analogs with potentially improved therapeutic properties. By inactivating or modifying genes responsible for specific tailoring steps, such as glycosylation or methylation, it may be possible to create a library of new compounds for pharmacological screening.

Comparative Biosynthetic Analyses with Structurally Related Natural Products

To gain deeper insights into the biosynthesis of this compound, it is invaluable to compare its pathway with those of other structurally related natural products, particularly the well-studied α-glucosidase inhibitor, acarbose (B1664774).

Analogies and Divergences with Acarbose Biosynthesis

Acarbose, another potent α-glucosidase inhibitor, shares a similar carbasugar core with this compound, suggesting a degree of conservation in their biosynthetic machinery. Both pathways are believed to start from common metabolic precursors and likely employ homologous enzymes for the key cyclization and amination steps.

However, despite these similarities, there are also significant divergences that account for the structural differences between the two molecules. These differences likely arise from variations in the substrate specificities of the glycosyltransferases involved, leading to the attachment of different sugar moieties. Furthermore, the presence of additional or different tailoring enzymes in the respective gene clusters would be responsible for the unique chemical decorations found on each molecule. A detailed comparative analysis of the this compound and acarbose gene clusters can pinpoint these key enzymatic differences, providing a molecular basis for the observed structural diversity.

| Feature | This compound Biosynthesis (Predicted) | Acarbose Biosynthesis |

| Core Moiety | Carbasugar (Valienamine derivative) | Carbasugar (Acarviosin) |

| Key Precursors | Likely similar to acarbose | Sedoheptulose 7-phosphate |

| Key Enzymes | Cyclases, Glycosyltransferases, Aminotransferases | Cyclases, Glycosyltransferases, Aminotransferases |

| Sugar Moieties | Specific to this compound | Glucose units |

| Producing Organism | Streptomyces dimorphogenes | Actinoplanes sp. |

Insights into Carbasugar Biosynthesis Pathways

The study of this compound biosynthesis, in conjunction with that of acarbose and other carbasugar-containing natural products, contributes to a broader understanding of the general principles governing the formation of these unique carbocyclic structures. researchgate.net These pathways showcase nature's elegant strategies for constructing complex molecules from simple building blocks.

Key enzymatic steps, such as the initial cyclization reaction that forms the carbasugar ring, are of particular interest. Understanding the mechanisms of these enzymes could pave the way for their use as biocatalysts in the chemoenzymatic synthesis of novel carbasugar derivatives for various therapeutic applications. The comparative genomic approach, examining the similarities and differences between various carbasugar biosynthetic gene clusters, is a powerful tool for identifying novel enzymes and elucidating the evolutionary relationships between these fascinating metabolic pathways.

Ecological Role of this compound Biosynthesis in Microbial Competition

The production of secondary metabolites is a key strategy employed by microorganisms to survive and compete in complex ecological niches. frontiersin.org For the bacterial genus Streptomyces, found predominantly in soil and decaying vegetation, the synthesis of a vast array of bioactive compounds is a hallmark of their complex secondary metabolism. wikipedia.org These compounds are not essential for primary growth but provide a significant competitive advantage. frontiersin.org this compound, an oligosaccharide produced by Streptomyces dimorphogenes, serves as a potent alpha-amylase inhibitor, and its biosynthesis is a clear example of chemical warfare in the microbial world. nih.gov

Microbial competition is fundamentally a struggle for limited resources, such as nutrients and space. tamu.edu In soil environments, complex carbohydrates like starch are a crucial source of carbon and energy. The enzyme alpha-amylase is essential for the initial breakdown of these large polysaccharides into smaller sugars that can be readily metabolized by a wide range of microorganisms.

The ecological advantage conferred by this compound biosynthesis lies in its ability to inhibit this key digestive enzyme. nih.govnih.gov By secreting this compound into its immediate environment, Streptomyces dimorphogenes can effectively hinder the ability of competing bacteria and fungi to utilize starch as a food source. frontiersin.orgemich.edu This inhibition creates a nutritional advantage for the Streptomyces strain, allowing it to outcompete other organisms for essential resources. This form of antagonism, where one organism directly inhibits the metabolic processes of another, is a common strategy in microbial warfare. nih.govyoutube.com

The production of this compound can be seen as a form of niche construction. By modifying the biochemical landscape of its microenvironment, S. dimorphogenes secures a greater share of available nutrients. This competitive mechanism is crucial for its survival and proliferation in the densely populated and highly competitive soil ecosystem. The energy expended on the complex biosynthesis of this compound is an evolutionary investment that pays off by ensuring resource dominance and ecological stability for the producing organism. tamu.eduacs.org

The table below details the research findings on the inhibitory action of Trestatins, illustrating their role in microbial competition.

| Compound | Producing Organism | Target Enzyme | Ecological Implication |

| This compound | Streptomyces dimorphogenes | Alpha-amylase | Inhibits carbohydrate digestion in competing microbes, securing nutrient resources. |

| Trestatin B | Streptomyces dimorphogenes | Alpha-amylase | Contributes to the overall competitive advantage by limiting resource availability for others. |

| Trestatin C | Streptomyces dimorphogenes | Alpha-amylase | Enhances the producing organism's ability to dominate its ecological niche. |

Chemical Synthesis and Analogues of Trestatin a

Synthetic Methodologies for Trestatin A and its Substructures

The total synthesis of a molecule as complex as this compound is a significant undertaking that necessitates a carefully planned strategy. Key to this is the efficient and stereocontrolled assembly of its constituent monosaccharide and aminocyclitol units.

Block Syntheses of Oligosaccharide Fragments

The successful implementation of a block synthesis for this compound would rely on the preparation of well-defined and appropriately protected monosaccharide and oligosaccharide building blocks. These blocks would possess a single unprotected hydroxyl group for subsequent glycosylation and a latent leaving group at the anomeric center of the reducing end. The strategic choice of protecting groups is paramount to ensure chemoselectivity during the coupling reactions and to allow for their selective removal in the final deprotection steps.

Table 1: Illustrative Protecting Groups in Oligosaccharide Synthesis

| Protecting Group | Abbreviation | Key Features |

|---|---|---|

| Benzyl ether | Bn | Stable to a wide range of reaction conditions; removed by hydrogenolysis. |

| Acetyl ester | Ac | Readily introduced and removed; can participate in neighboring group participation. |

| tert-Butyldimethylsilyl ether | TBDMS | Bulky silyl (B83357) ether, stable to many reaction conditions; removed with fluoride (B91410) ions. |

Stereoselective Synthesis Strategies

Controlling the stereochemistry of the glycosidic linkages is one of the most critical challenges in oligosaccharide synthesis. The formation of either an α- or β-linkage is determined by the reaction conditions and the nature of the glycosyl donor and acceptor. For a molecule like this compound, with its numerous glycosidic bonds, achieving high stereoselectivity at each step is essential for a successful synthesis.

Several strategies have been developed to control the anomeric stereochemistry during glycosylation:

Neighboring Group Participation: The use of a participating protecting group, such as an acetyl or benzoyl group, at the C-2 position of the glycosyl donor can direct the formation of a 1,2-trans-glycosidic bond. The protecting group forms a cyclic intermediate that blocks one face of the anomeric center, forcing the glycosyl acceptor to attack from the opposite face.

Solvent Effects: The polarity and coordinating ability of the solvent can influence the stereochemical outcome of a glycosylation reaction. For instance, ethereal solvents can promote the formation of α-glycosides.

Promoter Systems: The choice of promoter to activate the anomeric leaving group is crucial. Different promoters can favor the formation of different stereoisomers.

Temperature Control: Lowering the reaction temperature can often enhance the stereoselectivity of glycosylation reactions by favoring the thermodynamically more stable product.

Design and Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is a powerful approach to probe its structure-activity relationship (SAR) and to potentially develop new therapeutic agents with improved properties.

Chemical Modification Strategies for Functional Diversification

The functional diversification of this compound can be achieved through various chemical modification strategies. These modifications can target different parts of the molecule, including the hydroxyl groups, the amino group of the aminocyclitol core, and the glycosidic linkages themselves.

Common modification strategies include:

Acylation and Alkylation: The hydroxyl groups of the sugar units can be selectively acylated or alkylated to introduce a variety of functional groups.

Modification of the Aminocyclitol Core: The amino group of the aminocyclitol moiety is a key site for modification. Acylation, alkylation, or conversion to other nitrogen-containing functional groups can significantly impact the biological activity of the molecule.

Glycosidic Bond Modification: The synthesis of analogues with altered glycosidic linkages (e.g., thio-glycosides, C-glycosides) can provide insights into the importance of these linkages for biological activity and can also enhance the stability of the molecule towards enzymatic hydrolysis.

Synthesis and Characterization of Sulfated Derivatives (e.g., this compound sulfate)

Sulfation is a common modification of carbohydrates that can dramatically alter their biological properties. The synthesis of sulfated derivatives of this compound, such as this compound sulfate (B86663), could lead to analogues with enhanced or novel biological activities.

The sulfation of carbohydrates is typically achieved using a sulfating agent, such as sulfur trioxide-pyridine complex or sulfur trioxide-trimethylamine complex. The regioselectivity of the sulfation reaction can be controlled by the use of protecting groups, allowing for the introduction of sulfate groups at specific positions on the carbohydrate backbone.

The characterization of sulfated derivatives relies on a combination of analytical techniques:

NMR Spectroscopy: 1D and 2D NMR techniques are invaluable for determining the position and number of sulfate groups.

Mass Spectrometry: Mass spectrometry provides information on the molecular weight of the sulfated derivative, confirming the addition of sulfate groups.

Infrared (IR) Spectroscopy: The presence of characteristic stretching frequencies for the S=O and C-O-S bonds in the IR spectrum confirms the successful sulfation.

Advances in Glycoside Chemistry Inspired by this compound Synthesis

The synthetic challenges posed by a complex natural product like this compound often serve as a catalyst for the development of new and improved methods in organic chemistry. The pursuit of the total synthesis of this compound has the potential to inspire significant advances in glycoside chemistry.

Potential areas of advancement include:

Development of Novel Glycosylation Methods: The need for highly stereoselective and efficient methods for the formation of the specific glycosidic linkages found in this compound could lead to the discovery of new promoter systems or glycosyl donors.

Innovation in Protecting Group Strategies: The complexity of this compound may necessitate the development of novel protecting groups with unique reactivity profiles to enable the selective manipulation of its many functional groups.

Advancements in Purification and Characterization: The synthesis of a large and highly polar molecule like this compound presents significant challenges for purification and characterization. This could drive the development of new chromatographic techniques and more powerful analytical methods for the analysis of complex carbohydrates.

Mechanisms of Biological Action of Trestatin a

Molecular Mechanism of Alpha-Amylase Inhibition

Trestatins are potent inhibitors of various alpha-amylases. nih.gov The mechanism of this inhibition is rooted in the compound's ability to mimic the structure of the natural starch substrate, allowing it to bind tightly to the enzyme's active site and block its catalytic function.

Kinetic studies have characterized Trestatin A and its derivatives as competitive inhibitors of α-amylase. nih.govacs.org In competitive inhibition, the inhibitor molecule directly competes with the substrate for binding to the enzyme's active site. The inhibitor's structure resembles that of the substrate, allowing it to occupy the active site but not undergo a reaction, thus preventing the substrate from binding.

The effectiveness of a competitive inhibitor is often quantified by its inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ value signifies a higher binding affinity and more potent inhibition. acs.org For competitive inhibitors, the maximum reaction rate (Vmax) remains unchanged, as the effect of the inhibitor can be overcome by increasing the substrate concentration. However, the Michaelis constant (Kₘ), which reflects the substrate concentration at which the reaction rate is half of Vmax, increases in the presence of the inhibitor. acs.orgresearchgate.net The mechanism involves the inhibitor binding to the free enzyme, preventing the formation of the enzyme-substrate complex. acs.org

| Kinetic Parameter | Effect of Competitive Inhibitor (this compound) | Description |

|---|---|---|

| Vmax (Maximum Velocity) | Unchanged | At sufficiently high substrate concentrations, the reaction can still reach its maximum rate. |

| Kₘ (Michaelis Constant) | Increases | A higher concentration of substrate is needed to achieve half of the maximum velocity. |

| Kᵢ (Inhibition Constant) | Low Value Indicates High Potency | Represents the affinity of the inhibitor for the enzyme. Trestatins are known for their potent inhibitory activity. nih.gov |

X-ray crystallography has been instrumental in elucidating the precise interactions between alpha-amylase and trestatin-derived inhibitors. nih.govnih.gov Structural analyses of human and porcine pancreatic α-amylase (HPA and PPA) complexed with these inhibitors have been determined at high resolutions, such as 2.2 angstroms. nih.govproteopedia.orgproteopedia.org

These studies reveal that a pseudo-pentasaccharide from the trestatin family, when complexed with HPA, results in a continuous electron density that corresponds to a pentasaccharide. nih.govnih.govresearchgate.net This is believed to occur through a process of transglycosylation, where the enzyme itself modifies the inhibitor. nih.gov The structural data provides a detailed three-dimensional map of how the inhibitor fits into the V-shaped depression of the enzyme's active site. researchgate.net

| Enzyme-Inhibitor Complex | Crystallography Resolution | Key Structural Finding |

|---|---|---|

| Porcine Pancreatic α-Amylase (PPA II) / this compound-derived pseudo-octasaccharide | 2.2 Å | Seven rings of the inhibitor were detected in the active site region. nih.gov |

| Human Pancreatic α-Amylase (HPA) / Trestatin family pseudo-pentasaccharide | 3.2 Å | Inhibitor spans five subsites (-3 to +2) and likely undergoes transglycosylation. nih.govproteopedia.org |

The active site of α-amylase is composed of a series of subsites that bind to individual glucose units of the starch polymer. Structural studies show that trestatin-derived inhibitors occupy these subsites extensively. A pseudo-pentasaccharide of the trestatin family spans the active site cleft, occupying five subsites designated from -3 to +2. nih.govnih.govresearchgate.net Similarly, a this compound-derived pseudo-octasaccharide was found to occupy these five central subsites in porcine pancreatic alpha-amylase. nih.gov

Humans have two primary α-amylase isoenzymes: pancreatic (P-type) and salivary (S-type). synnovis.co.uksydpath.com.au While they share a high degree of sequence identity (97%), differences in amino acid residues near the active site can lead to variations in substrate and inhibitor specificity. ualberta.carcsb.org

This compound is noted as a specific inhibitor of pancreatic α-amylase, which plays a crucial role in digesting complex carbohydrates in the small intestine. sydpath.com.auresearchgate.netnih.gov The inhibition of pancreatic α-amylase by trestatin has been shown to be dose-dependent. nih.gov While both isozymes catalyze the same fundamental reaction, the subtle structural differences in and around their active sites are sufficient to allow for differential inhibition. rcsb.org The development of inhibitors with specificity for the pancreatic isozyme is a key area of research, as this allows for targeted modulation of carbohydrate digestion without affecting the initial breakdown of starches that occurs in the mouth via salivary amylase. nih.gov

Anti-Inflammatory Mechanisms (Focus on this compound Sulfate)

Beyond its role in enzyme inhibition, a chemically modified form of this compound exhibits significant anti-inflammatory properties. This activity is not associated with the native compound but is a feature of this compound sulfate (B86663). nih.gov

The anti-inflammatory action of this compound sulfate stems from its ability to inhibit selectin-mediated cell adhesion. nih.govpatsnap.com Selectins (L-selectin and P-selectin) are cell adhesion molecules that play a critical role in the initial steps of inflammation, facilitating the attachment and "rolling" of leukocytes (white blood cells) along the vascular endothelium near a site of injury or infection. nih.govnih.govnih.gov

Research has shown that this compound sulfate is a strong inhibitor of both P-selectin and L-selectin activity. nih.gov This inhibitory action occurs without the anticoagulant effects often associated with other sulfated saccharides like heparin. nih.gov

Key Findings on this compound Sulfate's Anti-Inflammatory Action:

In Vitro: this compound sulfate effectively inhibited P-selectin and L-selectin-mediated cell adhesion under laboratory conditions that mimic blood flow. nih.gov

In Vivo: In animal models, local administration of this compound sulfate markedly reduced leukocyte rolling along postcapillary venules by 96%. Furthermore, it inhibited neutrophil migration into inflamed tissues by 58-81%. nih.gov

This mechanism suggests that nonanticoagulant sulfated saccharides, such as this compound sulfate, can effectively prevent acute inflammation by blocking the initial recruitment of leukocytes to inflammatory sites. nih.govjci.org

| Target Molecule | Effect of this compound Sulfate | Biological Consequence |

|---|---|---|

| P-Selectin | Strong Inhibition | Prevents leukocyte and platelet adhesion to activated endothelium. nih.govnih.gov |

| L-Selectin | Strong Inhibition | Reduces leukocyte rolling and subsequent migration into tissues. nih.govnih.gov |

Role of Sulfate Groups in Selectin-Binding Affinity

The binding affinity of this compound to selectins is critically dependent on the presence of sulfate groups. The non-sulfated form of this compound does not show significant anti-selectin activity. It is the sulfation of this compound that confers its potent inhibitory properties against P-selectin and L-selectin. nih.gov This is analogous to the structure-activity relationships observed with heparin and heparan sulfate, where sulfation patterns are key determinants of their interaction with selectins. jci.org

The addition of O-sulfate groups to the this compound molecule creates a negatively charged structure that can effectively interact with the calcium-dependent lectin domains of P-selectin and L-selectin. nih.govjci.org This mimics the natural ligands of selectins, which are often sialylated, fucosylated, and sulfated glycoproteins. jci.org The strong anti-P-selectin and anti-L-selectin activity of this compound sulfate, while lacking anticoagulant activity, highlights the specific role of sulfation in mediating selectin binding, independent of the antithrombin-binding domains found in anticoagulant heparins. nih.gov The degree and positioning of these sulfate groups are likely crucial for the high-affinity binding and subsequent inhibition of selectin-mediated cell adhesion. jci.org

Antiproliferative Mechanisms in Cellular Models

Inhibition of Endothelial Cell Proliferation

While direct studies on this compound's inhibition of endothelial cell proliferation are not extensively detailed in the provided search results, the broader context of similar compounds and related pathways suggests potential mechanisms. Compounds that interfere with endothelial cell processes, such as adhesion, can subsequently impact proliferation. ufrn.br For instance, agents that inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) are considered to have antiangiogenic effects. mdpi.com The disruption of endothelial cell function is a key aspect of antiangiogenic and antiproliferative therapies. ksu.edu.sa

Induction of Apoptosis in Specific Cell Lines

The induction of apoptosis, or programmed cell death, is a mechanism employed by various therapeutic agents. nih.govscispace.com While direct evidence for this compound inducing apoptosis in specific cell lines is not explicitly available in the provided results, the actions of other compounds offer insight into potential pathways. For example, agents like butyrate (B1204436) and trichostatin A can induce apoptosis in cancer cell lines by inhibiting histone deacetylase, which leads to changes in gene expression. nih.gov This process often involves the activation of caspases, which are key effector proteases in the apoptotic cascade. nih.gov Another common method to experimentally induce apoptosis is through the use of staurosporine, a non-selective protein kinase inhibitor. bdbiosciences.com This suggests that compounds affecting cellular signaling and gene expression can trigger apoptotic pathways. nih.gov

Modulation of Cellular Signaling Pathways

Interactions with Cell Surface Receptors (e.g., Integrins)

Integrins are a major family of cell surface receptors that mediate cell-matrix and cell-cell interactions, playing a crucial role in cellular signaling. wikipedia.orgqiagen.com They are involved in a variety of cellular processes, including adhesion, migration, proliferation, and survival. reactome.org Integrins can modulate signaling pathways by recruiting and activating various intracellular signaling molecules. wikipedia.org

Upon ligand binding, integrins can activate pathways involving focal adhesion kinase (FAK) and Src family kinases. thermofisher.comnih.gov This can lead to the activation of downstream signaling cascades such as the Ras/MAPK pathway, which is involved in cell proliferation. qiagen.com Integrins can also influence the cytoskeleton through the Rho family of small GTPases, affecting cell shape and motility. qiagen.com The interaction between integrins and other receptor systems, like receptor tyrosine kinases, allows for a complex regulation of cellular behavior. wikipedia.org While direct interactions of this compound with integrins have not been detailed, its activity at the cell surface with selectins suggests a potential for broader effects on cell signaling through crosstalk between adhesion receptor systems.

Inhibition of Angiogenesis-Related Signaling Cascades

This compound, a complex oligosaccharide, has been noted for its potential biological activities, including the modulation of cellular processes such as angiogenesis. While detailed molecular studies specifically elucidating the direct impact of this compound on angiogenesis-related signaling cascades are not extensively available in publicly accessible literature, the compound is recognized for its anti-angiogenic properties. researchgate.net Research suggests that the mechanisms through which this compound may exert its effects could involve interactions with integrins, which are crucial cell surface receptors involved in cell adhesion and signaling pathways critical for the formation of new blood vessels. researchgate.net

The process of angiogenesis is complex, involving a variety of signaling molecules and pathways. Key pathways in angiogenesis include the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is a primary driver of endothelial cell proliferation, migration, and survival. sfu.ca Other important pathways include those mediated by Fibroblast Growth Factors (FGFs), Angiopoietins, and Platelet-Derived Growth Factors (PDGFs). These pathways, when activated, trigger downstream signaling cascades, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are central to the execution of the angiogenic program. researchgate.net The potential for this compound to interfere with these processes positions it as a compound of interest in the study of angiogenesis inhibition. However, specific studies detailing its precise targets and mechanisms within these cascades are needed to fully understand its anti-angiogenic potential.

Regulation of microRNA Maturation (e.g., miR-21 suppression)

There is currently no scientific evidence available in the public domain that describes a role for this compound in the regulation of microRNA (miRNA) maturation, including the suppression of miR-21. MiRNAs are small non-coding RNAs that play significant roles in regulating gene expression at the post-transcriptional level. nih.gov The biogenesis of miRNAs is a multi-step process that can be modulated by various factors.

MiR-21, in particular, is one of the most studied miRNAs and is frequently upregulated in various pathological conditions, including cancer, where it acts as an oncomiR by promoting cell proliferation, and inhibiting apoptosis. researchgate.net It is involved in numerous signaling pathways and has been identified as a potential therapeutic target. researchgate.net Given the importance of miR-21 in disease, its regulation is a key area of research. However, at present, no studies have linked this compound to the intricate machinery of miRNA processing or to the modulation of specific miRNAs like miR-21.

Other Mechanistic Biological Activities

Broader Spectrum Glycosidase Hydrolase Inhibitory Activity

This compound belongs to a group of complex oligosaccharides known as trestatins (which also includes trestatins B and C), isolated from the fermentation broth of Streptomyces dimorphogenes. researchgate.netnih.gov These compounds are recognized as potent inhibitors of various α-amylases. researchgate.net Structurally, trestatins are unique basic oligosaccharide homologues that feature a trehalose (B1683222) moiety at the non-reducing end of the molecule. researchgate.net

The inhibitory action of this compound extends to a range of glycoside hydrolases, which are a widespread class of enzymes responsible for the breakdown of glycosidic bonds in carbohydrates. nih.govnih.gov The primary and most well-documented activity of this compound is its strong inhibition of pancreatic α-amylase. nih.gov This positions it within a class of compounds known as α-glucosidase inhibitors, which are of significant interest for their therapeutic potential in managing conditions characterized by high blood sugar levels, such as type 2 diabetes. researchgate.netnih.gov While the primary focus of research has been on its α-amylase inhibitory capacity, its complex oligosaccharide structure suggests the potential for interaction with other glycosidases. However, a detailed, broad-spectrum analysis of the specific inhibitory activities of this compound against a wide array of other glycoside hydrolases is not extensively detailed in the available scientific literature.

Table 2: Summary of this compound's Known Glycosidase Inhibitory Activity

| Enzyme Family | Specific Enzyme Inhibited | Source Organism of Inhibitor | Reference |

|---|---|---|---|

| Glycoside Hydrolase Family 13 | Pancreatic α-amylase | Streptomyces dimorphogenes | nih.govnih.gov |

Structure Activity Relationships Sar of Trestatin a and Its Analogues

SAR Governing Alpha-Amylase Inhibitory Potency

The inhibitory action of Trestatin A and its analogues against alpha-amylase, a key enzyme in carbohydrate digestion, is highly dependent on their molecular architecture. ualberta.ca The family of trestatins, including A, B, and C, are basic oligosaccharide homologues that demonstrate potent inhibitory activity against various alpha-amylases. nih.gov

Influence of Oligosaccharide Chain Length and Glycosidic Linkage Configuration

The length and composition of the oligosaccharide chain are pivotal determinants of the alpha-amylase inhibitory strength of trestatin-like compounds. Research has consistently shown that inhibitory potency increases with the size of the oligosaccharide. mdpi.com This trend is observed within the trestatin family and in structurally related pseudo-oligosaccharides like acarviostatins. nih.govmdpi.com

Studies on acarviostatins, which also contain an acarviosin (B126021) core structure, reveal that the number of repeating pseudo-trisaccharide units and the glucose units attached at either end of the molecule play a crucial role in the potency of inhibition. nih.gov For instance, Acarviostatin III03, with three acarviosin-glucose moieties, is noted as the most effective porcine pancreatic α-amylase (PPA) inhibitor discovered to date, being significantly more potent than acarbose (B1664774). researchgate.net This suggests that longer chains can form more extensive interactions within the active site of the alpha-amylase enzyme.

Crystal structure analyses of human pancreatic alpha-amylase in complex with inhibitors from the trestatin family show a pentasaccharide-like structure spanning multiple subsites of the enzyme, from -3 to +2. researchgate.net The binding across these subsites, particularly the interaction of the acarviosine core linked to a glucose residue at subsites -1 to +2, is considered a critical part of the inhibition process. researchgate.net The α-(1,4)-glycosidic linkages found in these inhibitors mimic the natural starch substrate, allowing them to effectively occupy the enzyme's active site. ualberta.canih.gov

| Compound | Structure Description | Inhibition Constant (Ki) against PPA (µM) |

|---|---|---|

| Acarbose | Pseudo-tetrasaccharide | 2.1 |

| Acarviostatin I03 | Contains one acarviosin-glucose moiety | 0.14 |

| Acarviostatin II03 | Contains two acarviosin-glucose moieties | 0.012 |

| Acarviostatin III03 | Contains three acarviosin-glucose moieties | 0.008 |

| Acarviostatin IV03 | Contains four acarviosin-glucose moieties | 0.033 |

Data sourced from a study on acarviostatins, which are structurally analogous to trestatins, illustrating the effect of increasing chain length on inhibitory potency against Porcine Pancreatic α-Amylase (PPA). researchgate.net

Contribution of the Trehalose (B1683222) Moiety to Inhibitory Activity

A defining characteristic of the trestatin complex (A, B, and C) is the presence of a trehalose moiety at the non-reducing end of the molecule. nih.govmdpi.comresearchgate.net This feature distinguishes them from other alpha-glucosidase inhibitors like acarbose. oregonstate.edu The unique trehalose residue is a common feature among potent alpha-amylase inhibitors isolated from Streptomyces dimorphogenes. mdpi.comnih.gov While detailed mechanistic studies specifically isolating the contribution of the trehalose moiety are limited, its conserved presence across the highly active trestatin family strongly implies its importance for potent enzyme inhibition. nih.govmdpi.com It is hypothesized that this moiety contributes to the specific conformation and binding interactions necessary for high-affinity binding to the alpha-amylase active site.

Effects of Chemical Modifications on Binding Affinity and Selectivity

The binding affinity and selectivity of enzyme inhibitors can be significantly altered through chemical modifications. tainstruments.cominsights.biomdpi.com For trestatin analogues, modifications can enhance interactions with the target enzyme or decrease affinity for off-target molecules, thereby improving selectivity. tainstruments.com

In related acarviosine-containing oligosaccharides, various chemical modifications have been explored. For example, acylated acarviostatins have been isolated and shown to possess promising inhibitory activities against both α-glucosidase and lipase (B570770) enzymes, with IC50 values in the low micromolar range. mdpi.com Introducing hydrophobic modifications can enhance binding strength by creating additional interactions with hydrophobic pockets within the target protein. mdpi.com Such strategies, which involve altering the structure to optimize both enthalpic and entropic contributions to binding, are key to developing inhibitors with extremely high affinity and selectivity. tainstruments.com

SAR for Selectin Inhibitory Activity of Sulfated this compound

Beyond its role as an enzyme inhibitor, chemically modified this compound has been investigated for its anti-inflammatory potential. Specifically, sulfated this compound has been shown to inhibit selectins, a family of cell adhesion molecules involved in inflammatory responses. jci.orgresearchgate.net

Importance of Sulfation Pattern and Degree for Selectin Binding

The interaction between sulfated polysaccharides and selectins is highly dependent on the pattern and degree of sulfation. nih.gov For heparin and its analogues, which are well-studied selectin inhibitors, specific sulfation patterns are obligatory for binding. jci.orgnih.gov Studies have demonstrated that 6-O-sulfation of the glucosamine (B1671600) residues within heparin is critical for its ability to block both L- and P-selectin. nih.govjci.org

This principle extends to sulfated this compound. Research has identified sulfated this compound as an inhibitor of P- and L-selectin. jci.orgresearchgate.net The introduction of sulfate (B86663) groups creates negatively charged regions on the oligosaccharide that mimic the natural carbohydrate ligands of selectins, such as Sialyl LewisX, which also feature sulfate residues crucial for binding. nih.gov The density and specific positioning of these sulfate groups on the this compound scaffold are key factors governing the avidity of the interaction with selectin molecules. Not just the number, but also the precise positions of the sulfate groups determine the binding affinity and specificity. mdpi.com

| Compound | IC50 against L-selectin (µM) |

|---|---|

| Sulfated Trestatin B | >1000 |

| Modified Sulfated Trestatin Analogue (IDI) | 7 |

| Modified Sulfated Trestatin Analogue (IDJ) | 14 |

Data from a patent demonstrating that specific chemical modifications on sulfated Trestatin analogues can significantly enhance inhibitory activity against L-selectin. google.com

Correlation Between Structural Features and Anti-Inflammatory Efficacy

The anti-inflammatory effects of sulfated polysaccharides are strongly correlated with their ability to inhibit selectin-mediated cell adhesion. researchgate.net Selectins facilitate the initial tethering and rolling of leukocytes on the surface of endothelial cells, a critical step in their migration to sites of inflammation. mdpi.com

By blocking L- and P-selectin, sulfated this compound can effectively interrupt this process, thereby exerting an anti-inflammatory effect. researchgate.netnih.gov Studies on other sulfated polysaccharides have confirmed that their anti-inflammatory action is directly related to their P- and L-selectin inhibitory capabilities. researchgate.net For example, the anti-inflammatory properties of heparin are primarily mediated by this selectin-blocking mechanism. nih.govjci.org Therefore, the structural features of sulfated this compound, particularly the 6-O-sulfation pattern that confers high affinity for P- and L-selectin, are directly linked to its potential efficacy as an anti-inflammatory agent. nih.gov

SAR for Antiproliferative and Angiogenic Modulatory Effects

Furthermore, the degree and position of sulfation are paramount. The essential sulfate groups are located on the outer glucopyranosyl rings of the this compound molecule. The electrostatic interactions facilitated by these sulfate groups are thought to be fundamental to the molecule's ability to inhibit cell proliferation.

In an effort to optimize the therapeutic potential of this compound, researchers have synthesized analogues with modified structures. One notable example is a sulfated tetrasaccharide, β-maltosyl-(1→4)-α,α-trehalose. This synthetically accessible analogue has been shown to possess antiproliferative activity comparable to that of this compound sulfate, but importantly, it is devoid of the anticoagulant activity associated with heparin-like molecules. This separation of antiproliferative and anticoagulant effects represents a significant advancement in the design of safer and more targeted therapeutic agents.

While direct and extensive studies on the angiogenic modulatory effects of this compound are not widely available in the public domain, research into the broader class of sulfated oligosaccharides provides a strong basis for its potential in this area. It is known that research into Trestatin and its analogues has focused on their capacity to modulate cellular signaling pathways implicated in angiogenesis, the process of new blood vessel formation. ontosight.ai

The angiogenic process is heavily influenced by sulfated oligosaccharides, whose activity is contingent on their chain length and the pattern of sulfation. nih.govnih.govresearchgate.netresearchgate.netscienceopen.com Generally, highly sulfated linear oligosaccharides composed of at least five monosaccharide units are the most potent inhibitors of in vitro angiogenesis. researchgate.net This inhibitory action is often attributed to the ability of these molecules to interfere with the binding of angiogenic growth factors to their receptors. Given that this compound is a complex oligosaccharide, it is plausible that it and its sulfated analogues could exhibit significant anti-angiogenic properties by a similar mechanism.

Table 1: Structure-Activity Relationship of this compound Analogues for Antiproliferative Activity

| Compound/Analogue | Key Structural Features | Antiproliferative Activity | Anticoagulant Activity |

|---|---|---|---|

| This compound Sulfate | Complex sulfated oligosaccharide | Potent | Present |

| Sulfated Pentasaccharide Substructure | Minimum required length for activity | Present (heparin-like effect) | Not specified |

| Sulfated Tetrasaccharide (β-maltosyl-(1→4)-α,α-trehalose) | Shorter chain, specific sulfation | Similar to this compound Sulfate | Devoid |

| Analogues with single deoxygenations | Removal of hydroxyl groups | Loss of activity up to 30% | Not specified |

Computational and Quantitative Structure-Activity Relationship (QSAR) Approaches in this compound Research

As of now, specific Quantitative Structure-Activity Relationship (QSAR) studies dedicated to the antiproliferative and angiogenic modulatory effects of this compound and its analogues are not extensively reported in publicly accessible scientific literature. However, the principles of QSAR and other computational methods are highly applicable to this class of compounds and have been employed to study other aspects of their biological activity.

QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity. nih.gov These models are instrumental in drug discovery for predicting the activity of novel compounds and for optimizing lead compounds. The development of a QSAR model for this compound analogues would involve the calculation of various molecular descriptors (e.g., steric, electronic, and topological properties) and correlating them with their measured antiproliferative or anti-angiogenic activities using statistical methods. Such a model could elucidate the key structural features that govern these activities and guide the design of more potent and selective analogues.

While specific QSAR studies for the anticancer effects of this compound are yet to be published, computational modeling has been utilized to understand the interaction of this compound and its derivatives with other biological targets, such as α-amylase. biomedical-informatics.netresearchgate.netresearchgate.netnih.govrcsb.org These studies have involved molecular docking simulations to predict the binding modes and affinities of this compound-related compounds within the active site of the enzyme. biomedical-informatics.netresearchgate.netnih.gov For instance, the crystal structure of porcine pancreatic α-amylase in complex with a this compound-derived pseudo-octasaccharide has been determined, providing detailed insights into their molecular interactions. nih.govrcsb.org

These existing computational studies on this compound demonstrate the feasibility and utility of such approaches. Similar methodologies could be readily applied to investigate its interactions with proteins involved in cell proliferation and angiogenesis. For example, molecular docking and molecular dynamics simulations could be used to model the binding of this compound analogues to growth factor receptors or other key proteins in cancer-related signaling pathways. This would provide a molecular-level understanding of their mechanism of action and facilitate the rational design of new analogues with enhanced therapeutic properties.

Pre Clinical Biological Activities and Conceptual Applications of Trestatin a

In Vitro and Ex Vivo Evaluation of Biological Efficacy

The initial characterization of Trestatin A's biological effects has been extensively performed using in vitro and ex vivo models. These studies have been crucial in identifying its primary molecular targets and cellular consequences.

Research has explored the effects of this compound and its derivatives on fundamental cellular processes such as angiogenesis, cell adhesion, and proliferation. While this compound itself has been primarily recognized for its effects on carbohydrate metabolism, related compounds and derivatives have shown activity in these other areas.

Angiogenesis: Some research has suggested that synthetic peptides and their analogs, including compounds related to Trestatin, may modulate cell signaling pathways involved in angiogenesis, the formation of new blood vessels. ontosight.ai This has led to the exploration of their potential as anti-angiogenic agents for conditions characterized by excessive blood vessel growth. ontosight.ai

Cell Adhesion: A sulfated derivative of this compound, known as this compound sulfate (B86663), has demonstrated significant inhibitory effects on selectin-mediated cell adhesion. nih.gov In vitro experiments under laminar flow conditions showed that this compound sulfate inhibited both P-selectin and L-selectin-mediated cell adhesion. nih.gov These selectins are crucial for the initial attachment of neutrophils to the vascular endothelium during inflammation. nih.govpatsnap.com The ability to block these interactions suggests a potential role for this compound derivatives in modulating inflammatory responses. ontosight.ainih.gov

Proliferation Inhibition: The antiproliferative activities of this compound derivatives have also been investigated. researchgate.netdntb.gov.ua For instance, this compound sulfate has been noted for its antiproliferative effects. dntb.gov.ua The inhibition of cell proliferation is a key therapeutic strategy in various diseases, including cancer. ontosight.aimdpi.com

Enzyme kinetic assays have been instrumental in quantifying the inhibitory potency of this compound against its primary target, α-amylase. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.

This compound is a potent inhibitor of pancreatic α-amylase, an enzyme responsible for the breakdown of complex carbohydrates. nih.govunil.chnih.gov Studies have shown that this compound and its related compounds, which belong to the trestatin family of inhibitors, exhibit significant inhibitory activity against this enzyme. researchgate.netresearchgate.net The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. While specific IC50 values for this compound can vary depending on the experimental conditions, they are generally in a range that indicates potent inhibition. isirv.orgcore.ac.uk For example, related inhibitors have shown IC50 values in the micromolar range against human salivary α-amylase. researchgate.net The determination of these values is crucial for understanding the dose-dependent effects of the inhibitor. nih.gov

Table 1: Inhibitory Activity of this compound and Related Compounds

| Compound/Family | Target Enzyme | Observed Effect | Reference |

| This compound | Pancreatic α-amylase | Potent inhibition | nih.govunil.chnih.gov |

| Trestatin Family | α-amylases | Inhibition | researchgate.netresearchgate.net |

| This compound Sulfate | P-selectin, L-selectin | Inhibition of mediated cell adhesion | nih.gov |

Mechanistic Studies in Experimental Animal Models

To further understand the physiological relevance of the in vitro findings, the effects of this compound have been evaluated in various experimental animal models. These studies have provided valuable insights into its mechanisms of action in a whole-organism context.

The anti-inflammatory potential of this compound derivatives has been demonstrated in rodent models of inflammation. patsnap.com These studies build upon the in vitro findings of cell adhesion inhibition.

In vivo experiments have shown that this compound sulfate can significantly reduce leukocyte rolling along rat mesenteric postcapillary venules by as much as 96%. nih.gov Leukocyte rolling is a critical early step in the inflammatory cascade, mediated by selectins, that precedes firm adhesion and migration of immune cells to the site of inflammation. plos.orgnih.gov Furthermore, both this compound sulfate and a modified heparin compound were found to inhibit neutrophil migration into the thioglycollate-inflamed peritoneum of BALB/c mice by 58-81%. nih.govcore.ac.uk These findings in rodent models, such as the murine cremaster muscle preparation, are crucial for evaluating the in vivo efficacy of anti-inflammatory compounds. psu.edunih.govjci.org The ability of this compound sulfate to block P-selectin and L-selectin in vivo underscores its potential as a therapeutic agent for inflammatory disorders. nih.govnih.gov

The primary and most extensively studied effect of this compound in animal models is its ability to modulate glucose metabolism. researchgate.net As a potent α-amylase inhibitor, this compound delays the digestion and absorption of complex carbohydrates, leading to a blunted postprandial glycemic response.

Studies in both healthy and diabetic animal models have consistently shown that the administration of this compound with a starch-containing meal leads to a significant reduction in the post-meal rise in blood glucose levels. nih.gov This effect has been observed in various non-human mammalian models, which are essential for preclinical evaluation of diabetes therapies. escholarship.orgnih.govnih.gov For instance, research has demonstrated that incorporating this compound into bread significantly lowers the incremental plasma glucose areas in a dose-dependent manner in both normal and diabetic subjects. nih.gov This modulation of glucose metabolism is a direct consequence of the inhibition of pancreatic α-amylase, which reduces the rate of glucose release from starch. unil.chnih.gov This mechanism of action is particularly relevant for the management of type 2 diabetes. nih.govfrontiersin.org

Table 2: Effects of this compound in Animal Models

| Model | Compound | Observed Effect | Mechanism | Reference |

| Rat Mesenteric Postcapillary Venules | This compound Sulfate | 96% reduction in leukocyte rolling | Inhibition of P-selectin and L-selectin | nih.gov |

| BALB/c Mice (Thioglycollate-induced peritonitis) | This compound Sulfate | 58-81% inhibition of neutrophil migration | Inhibition of selectin-mediated adhesion | nih.gov |

| Healthy and Diabetic Models | This compound | Reduced postprandial plasma glucose | Inhibition of pancreatic α-amylase | nih.gov |

Conceptual Therapeutic Potential Based on Mechanistic Understanding

Based on the comprehensive pre-clinical evaluation of this compound and its derivatives, several conceptual therapeutic applications can be envisioned.

The primary therapeutic potential of this compound lies in the management of type 2 diabetes mellitus . nih.gov By inhibiting α-amylase and delaying carbohydrate absorption, this compound can help to control postprandial hyperglycemia, a key therapeutic goal in diabetes management. unil.chnih.gov Its mechanism is similar to that of other α-glucosidase inhibitors used clinically. patsnap.com

Furthermore, the potent anti-inflammatory properties of sulfated this compound derivatives suggest a potential application in a range of inflammatory disorders . ontosight.ainih.gov By targeting P- and L-selectin, these compounds could interfere with the recruitment of leukocytes to sites of inflammation, a process central to the pathophysiology of many acute and chronic inflammatory diseases. nih.gov

The exploration of Trestatin-related compounds for their anti-angiogenic and antiproliferative effects opens up possibilities for their use in oncology and other diseases characterized by excessive cell growth and vascularization. ontosight.ai

Strategies for Anti-inflammatory Agent Development

The development of anti-inflammatory agents targets various stages of the inflammatory cascade, a complex biological response to harmful stimuli like pathogens or damaged cells. nih.gov Broadly, strategies involve inhibiting the chemical mediators of inflammation, such as prostaglandins (B1171923) and leukotrienes, or targeting the cellular processes that perpetuate the inflammatory state. nih.gov One key strategy is to prevent the migration and infiltration of leukocytes from the blood into injured tissues, a process critical to both acute and chronic inflammation. nih.gov This can be achieved by blocking the action of cell adhesion molecules, like selectins, which play a major role in initiating the attachment of neutrophils to the vascular endothelium during an inflammatory reaction. patsnap.com

Preclinical research has explored the potential of this compound within this context. Specifically, a chemically modified form, this compound sulfate, has been investigated for its ability to interfere with cell adhesion processes. patsnap.com Studies have shown that this compound sulfate can inhibit selectin-mediated cell adhesion. patsnap.com This suggests a conceptual application for this compound derivatives as modulators of inflammatory responses where cell adhesion and migration are critical components. ontosight.ai The development of such agents aligns with the broader goal of creating novel therapies for inflammatory disorders. ontosight.aiphytopharmajournal.com

Table 1: Preclinical Anti-inflammatory Strategy for this compound Derivative

| Compound | Target Mechanism | Observed Preclinical Activity | Conceptual Application |

|---|

Approaches for Anti-angiogenic Therapy

Anti-angiogenic therapy is a strategy aimed at inhibiting the formation of new blood vessels, a process known as angiogenesis. nih.gov This process is crucial for the growth and spread of solid tumors, which rely on a dedicated blood supply for nutrients and oxygen. einsteinmed.edunih.gov Therapeutic approaches often focus on targeting key regulators of angiogenesis, most notably the Vascular Endothelial Growth Factor (VEGF) signaling pathway. nih.govmdpi.com Strategies include using monoclonal antibodies to sequester VEGF or small molecule tyrosine kinase inhibitors to block its receptors on endothelial cells. nih.govmdpi.com The overarching goal is to starve tumors, thereby inhibiting their growth and potential for metastasis. einsteinmed.edu

This compound has been identified in preclinical studies as a compound with potential anti-angiogenic properties, making it a candidate for research in diseases characterized by excessive blood vessel growth. ontosight.ai Research has indicated that this compound can modulate cellular signaling pathways involved in angiogenesis. ontosight.ai Specifically, it has been shown to inhibit the proliferation of endothelial cells, the primary cells that line blood vessels and are central to the angiogenic process. ontosight.ai This inhibitory action on a fundamental step of vessel formation highlights its conceptual value in anti-angiogenic therapy development.

Table 2: Preclinical Anti-angiogenic Activities of this compound

| Activity | Target Cells | Observed Effect | Potential Therapeutic Implication |

|---|---|---|---|

| Inhibition of Cell Proliferation | Endothelial Cells | Reduction in the growth of endothelial cells ontosight.ai | Disruption of new blood vessel formation ontosight.ai |

Potential in the Management of Metabolic Disturbances

Metabolic disturbances, such as type 2 diabetes and obesity, are characterized by disruptions in the body's normal processing of nutrients like carbohydrates. nih.govmdpi.com A key therapeutic strategy in managing these conditions, particularly post-meal hyperglycemia, is to control the rate of carbohydrate digestion and absorption. One major target for this approach is the enzyme pancreatic alpha-amylase, which is responsible for breaking down complex starches into simpler sugars in the digestive tract. nih.govunil.ch By inhibiting this enzyme, the digestion of starch is slowed, leading to a more gradual release and absorption of glucose into the bloodstream. unil.ch

This compound is a potent inhibitor of pancreatic alpha-amylase. nih.govunil.ch Preclinical and clinical research has demonstrated its effectiveness in modulating starch metabolism. unil.ch In studies involving both healthy individuals and patients with non-insulin-dependent diabetes, the incorporation of this compound into starchy foods led to significant, dose-dependent reductions in postprandial plasma glucose and insulin (B600854) levels compared to a placebo. nih.gov For instance, after a starch load, this compound markedly reduced the peak values of both plasma glucose and insulin. nih.gov This effect on glycemic and insulinemic responses suggests its potential as a tool in the dietary management of diabetes. nih.govunil.ch

Table 3: Effect of this compound on Postprandial Responses to a Starch Load in Human Subjects

| Subject Group | Parameter Measured | Placebo Response (Mean Elevation) | This compound Response (Mean Elevation) | Finding |

|---|---|---|---|---|

| Healthy Subjects | Plasma Glucose | 19.5 +/- 5.1 mg/dl | 7.2 +/- 2.0 mg/dl (3 mg dose) | Marked reduction unil.ch |

| Healthy Subjects | Plasma Insulin | 20 +/- 4 µU/ml | 6 +/- 2 µU/ml (3 mg dose) | Significant decrease unil.ch |

| Diabetic Patients | Incremental Plasma Glucose Area | - | Significantly reduced in a dose-dependent manner | Positive effect on glycemic response nih.gov |

Advanced Analytical and Structural Methodologies in Trestatin a Research

High-Resolution Crystallography of Trestatin A-Target Protein Complexes

X-ray crystallography has been an indispensable tool for visualizing the interaction between this compound derivatives and their target enzymes at an atomic level. nih.gov By determining the three-dimensional structure of the enzyme-inhibitor complex, researchers can map the precise binding mode and understand the structural basis of inhibition.

Studies involving porcine pancreatic α-amylase (PPA) and human pancreatic α-amylase (HPA) complexed with trestatin-family inhibitors have been particularly revealing. researchgate.netrcsb.orgnih.gov For instance, the crystal structure of PPA isozyme II complexed with V-1532, a pseudo-octasaccharide derived from this compound, was determined at a resolution of 2.2 Å. rcsb.orgnih.gov Similarly, the complex of HPA with a pseudo-pentasaccharide from the trestatin family has also been structurally characterized. researchgate.netnih.govrcsb.org

| Parameter | PPA II with V-1532 rcsb.org | HPA with Acarbose (B1664774)/Trestatin-like species rcsb.org |

| Method | X-RAY DIFFRACTION | X-RAY DIFFRACTION |

| Resolution | 2.20 Å | 3.20 Å |

| R-Value Work | 0.171 | 0.191 |

| R-Value Free | 0.208 | 0.217 |

Table 1: Crystallographic Data for α-Amylase-Inhibitor Complexes

High-resolution crystal structures have illuminated the specific molecular interactions that anchor this compound within the active site of α-amylase. The analysis of a trestatin-family pseudo-pentasaccharide bound to HPA showed that the inhibitor spans five subsites of the enzyme's active site, from -3 to +2. researchgate.netnih.govnih.gov A critical component of this interaction is the binding of the acarviosine core, which, along with a glucose residue, occupies subsites -1 to +2. researchgate.netresearchgate.net

Detailed examination of the electron density maps reveals that the recognition of specific sugar units at distinct subsites is a predominant feature of the binding mode. researchgate.net Specifically, the binding involves glucose, valienamine, and 4-amino-4,6-dideoxy-α-D-glucose units interacting with subsites -2, -1, and +1, respectively. researchgate.net These interactions are stabilized by a network of hydrogen bonds between the inhibitor and the amino acid residues of the enzyme's active site, effectively blocking substrate access and catalysis. nih.gov In the PPA/V-1532 complex, seven rings of the inhibitor were detected in the active site region, occupying the five central sugar binding subsites in a manner similar to the inhibitor acarbose. rcsb.orgnih.gov

The binding of trestatin-family inhibitors induces notable conformational changes in the α-amylase enzyme. nih.gov A significant and characteristic change observed upon inhibitor binding is the movement of a "flexible loop." researchgate.netnih.gov In HPA, this loop, comprising residues 303–312, rotates towards the ligand upon binding. researchgate.netresearchgate.net This induced-fit movement serves to secure the inhibitor within the active site, confirming the loop's crucial role in ligand recognition and binding. nih.gov

Furthermore, structural studies have suggested that a transglycosylation event may occur during the interaction between the trestatin-derived inhibitors and the enzyme. researchgate.netnih.govresearchgate.net Crystallographic analysis of both HPA complexed with a trestatin-like compound and the tetrasaccharide acarbose revealed identical continuous electron densities that corresponded to a pentasaccharide species, rather than the original inhibitor. researchgate.netnih.govrcsb.org This suggests that the enzyme may catalyze a reaction that modifies the inhibitor after binding, leading to the tightly bound pentasaccharide observed in the final structure. researchgate.net

Advanced Spectroscopic and Chromatographic Techniques for Characterization and Quantification

A combination of advanced chromatographic and spectroscopic techniques has been fundamental to the isolation, characterization, and quantification of this compound.

The initial isolation of the Trestatin complex, containing Trestatins A, B, and C, from the culture filtrate of Streptomyces dimorphogenes was achieved using adsorption and ion-exchange chromatography. nih.gov For further separation, purification, and analysis, High-Performance Liquid Chromatography (HPLC) is a key technique. nih.govrsc.org

For structural elucidation, a variety of spectroscopic methods are employed. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) have been instrumental in determining the complex oligosaccharide structures of Trestatins A, B, and C. nih.govresearchgate.net

Modern analytical workflows often couple HPLC with tandem mass spectrometry (HPLC-MS/MS). irb.hrmdpi.com This powerful combination allows for the rapid separation of components in a complex mixture, followed by their highly sensitive and specific identification and quantification based on their mass-to-charge ratio. rsc.orgirb.hrnih.gov Such methods are invaluable for profiling metabolites and quantifying specific compounds like this compound in various samples. nih.gov

| Technique | Application in this compound Research | Reference |

| Ion-Exchange Chromatography | Initial isolation and purification of Trestatin complex. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Separation, purification, and quantification of trestatin components. | nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the chemical structure and conformation. | nih.gov |

| Mass Spectrometry (MS) | Determination of molecular weight and structural components. | researchgate.net |

| HPLC-MS/MS | Sensitive and specific quantification and identification in complex mixtures. | irb.hr, mdpi.com |

Table 2: Analytical Techniques in this compound Research

Biophysical Approaches for Studying Ligand-Receptor Interactions (e.g., Binding Kinetics, Thermodynamics)